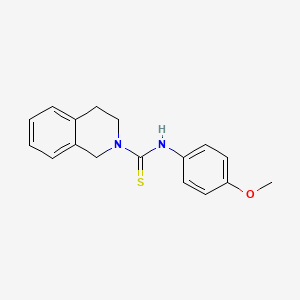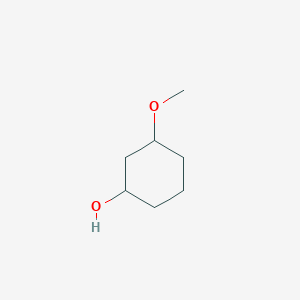![molecular formula C10H14S4 B1200647 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene CAS No. 60147-18-4](/img/structure/B1200647.png)
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene: is an organic compound with the molecular formula C10H14S4 and a molecular weight of 262.478 g/mol . This compound is characterized by its unique bicyclic structure containing four sulfur atoms, which contribute to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological and medicinal applications are still under investigation. Its sulfur-rich structure suggests it could have interesting biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties .
Mecanismo De Acción
The exact mechanism of action for 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is not well-documented. its effects are likely mediated through interactions with biological molecules, such as proteins or nucleic acids, via its sulfur atoms. These interactions could influence various molecular pathways and cellular processes .
Comparación Con Compuestos Similares
- 3,6,9,12-Tetrathiabicyclo[9.2.1]dodeca-1(11),7-diene
- 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific bicyclic structure and the positioning of its sulfur atoms.
Propiedades
Número CAS |
60147-18-4 |
|---|---|
Fórmula molecular |
C10H14S4 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene |
InChI |
InChI=1S/C10H14S4/c1-2-10-8-13-6-4-11-3-5-12-7-9(1)14-10/h1-2H,3-8H2 |
Clave InChI |
GFFSEQUFOHFBGI-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
SMILES canónico |
C1CSCC2=CC=C(S2)CSCCS1 |
| 60147-18-4 | |
Pictogramas |
Irritant |
Sinónimos |
3,6,9,14-tetrathiabicyclo(9.2.1)tetradeca-11,13-diene TTBCTD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


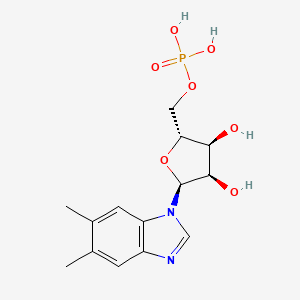
![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
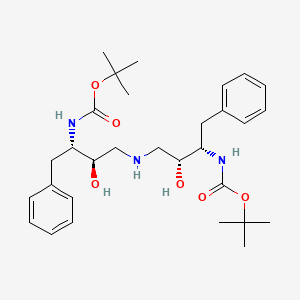
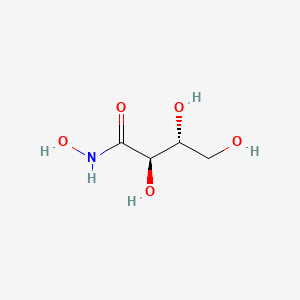
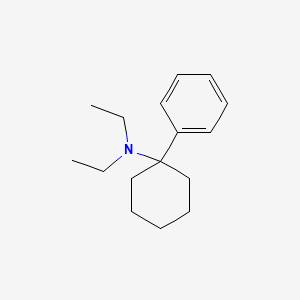
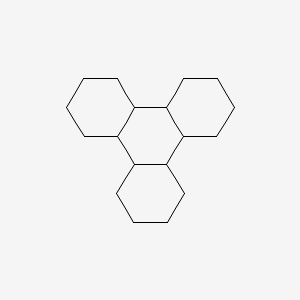
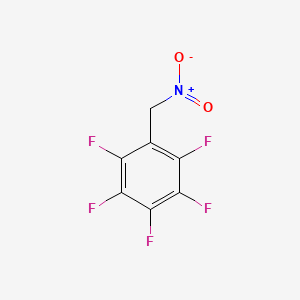
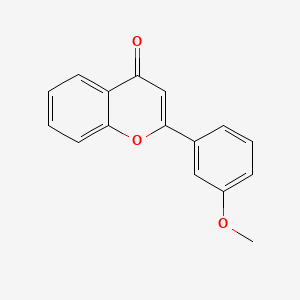
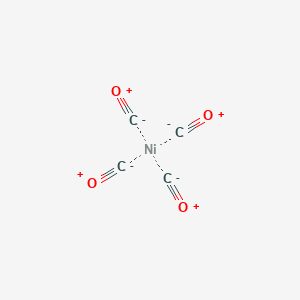
![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)
